Cas no 53643-12-2 (4-Methylumbelliferyl Di-N-Acetyl-b-D-chitobiose)

4-Methylumbelliferyl Di-N-Acetyl-b-D-chitobiose 化学的及び物理的性質

名前と識別子

-

- 4-Methylumbelliferyl beta-D-N,N'-diacetylchitobioside

- 4-Methylumbelliferyl Di-N-Acetyl-β-D-chitobiose

- 4-Methylumbelliferyl N,N-diacetyl-β-D-chitobioside

- 4-Methylumbelliferyl

- N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

- 4-Methylumbelliferyl beta -D-N,N'-diacetylchitobioside

- NS00071251

- N-((2S,3R,4R,5S,6R)-5-(((2S,3R,4R,5S,6R)-3-ACETAMIDO-4,5-DIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL)OXY)-4-HYDROXY-6-(HYDROXYMETHYL)-2-((4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY)OXAN-3-YL)ACETAMIDE

- 4-Methylumbelliferyl N,N-diacetyl-b-D-chitobioside

- A-D-chitobiose

- fluorogenic substrate

- N-((2R,3R,4R,5S,6S)-2-((2R,3R,4S,5S,6S)-5-ACETAMIDO-2-(HYDROXYMETHYL)-6-(4-METHYL-2-OXIDANYLIDENE-CHROMEN-7-YL)OXY-4-OXIDANYL-OXAN-3-YL)OXY-6-(HYDROXYMETHYL)-4,5-BIS(OXIDANYL)OXAN-3-YL)ETHANAMIDE

- 4-Methylumbelliferyl beta-D-N,N'-diacetylchitobioside hydrate

- 53643-12-2

- 4-Methylumbelliferyl-N,N-diacetylchitobioside

- 4-METHYLUMBELLIFERYL BETA-D-N,N'-DIACETYL-CHITOBIOSIDE

- DB02759

- 4-Methylumbelliferyl-N,N'-diacetyl-beta-D-chitobioside

- Q27460928

- 4-Methylumbelliferyl Di-N-Acetyl-?-D-chitobiose

- METHYLUMBELLIFERYL-N,N'-DIACETYLCHITOBIOSIDE

- PD060002

- 4-Methylumbelliferyl Di-N-Acetyl-

- DTXSID30201881

- 4-METHYL-UMBELLIFERYL-N-ACETYL-CHITOBIOSE

- 4-methyl-2-oxo-2H-chromen-7-yl 2-(acetylamino)-4-O-[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-2-deoxy-beta-D-glucopyranoside

- SYW68VG2T6

- 4MU-NAG2, Sigma

- A-D-chitobioside

- AKOS015897096

- N,N'-Diacetyl-4-methylumbelliferyl-beta-D-chitobioside

- 4-METHYLUMBELLIFERYL N,N'-DIACETYL-.BETA.-CHITOBIOSIDE

- 4-METHYLUMBELLIFERYL DI-N-ACETYL-BETA-D-CHITOBIOSE

- 4-Methylumbelliferyl N,N-diacetyl--D-chitobioside

- 4-Methylumbelliferyl N,N-diacetyl-

- 4-METHYLUMBELLIFERYL .BETA.-D-NN'-DIACETYLCHITOBIOSIDE

- 4-methylumbelliferyl beta-D-N,N-diacetylchitobiose

- 4-Mudacb

- 4-METHYLUMBELLIFERYL CHITOBIOSE

- 2H-1-Benzopyran-2-one, 7-((2-(acetylamino)-4-O-(2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)-2-deoxy-beta-D-glucopyranosyl)oxy)-4-methyl-

- N-((2S,3R,4R,5S,6R)-5-((2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yloxy)-4-hydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)tetrahydro-2H-pyran-3-yl)acetamide

- BDBM10848

- N-[(2S,3R,4R,5S,6R)-2-{[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]oxan-3-yl]oxy}-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

- 7-((2-(ACETYLAMINO)-4-O-(2-(ACETYLAMINO)-2-DEOXY-.BETA.-D-GLUCOPYRANOSYL)-2-DEOXY-.BETA.-D-GLUCOPYRANOSYL)OXY)-4-METHYL-2H-1-BENZOPYRAN-2-ONE

- UNII-SYW68VG2T6

- MUF-diNAG

- HY-W040116

- 4-Methylumbelliferyl Di-N-Acetyl-b-D-chitobiose

- CS-W020856

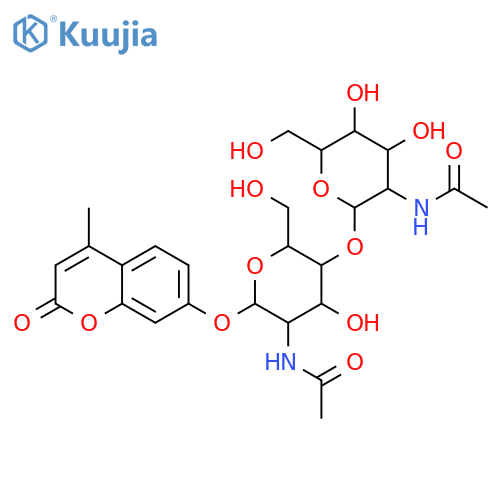

-

- MDL: MFCD00082499

- インチ: InChI=1S/C26H34N2O13/c1-10-6-18(33)38-15-7-13(4-5-14(10)15)37-25-20(28-12(3)32)23(36)24(17(9-30)40-25)41-26-19(27-11(2)31)22(35)21(34)16(8-29)39-26/h4-7,16-17,19-26,29-30,34-36H,8-9H2,1-3H3,(H,27,31)(H,28,32)/t16-,17-,19-,20-,21-,22-,23-,24-,25-,26+/m1/s1

- InChIKey: UPSFMJHZUCSEHU-JYGUBCOQSA-N

- ほほえんだ: CC1=CC(OC2=C1C=CC(O[C@H]3[C@H](NC(C)=O)[C@@H](O)[C@H](O[C@H]4[C@H](NC(C)=O)[C@@H](O)[C@H](O)[C@H](O4)CO)[C@H](O3)CO)=C2)=O

計算された属性

- せいみつぶんしりょう: 582.20600

- どういたいしつりょう: 582.206

- 同位体原子数: 0

- 水素結合ドナー数: 7

- 水素結合受容体数: 15

- 重原子数: 41

- 回転可能化学結合数: 10

- 複雑さ: 994

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 10

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): _2.9

- トポロジー分子極性表面積: 223A^2

じっけんとくせい

- 密度みつど: 1.5±0.1 g/cm3

- ゆうかいてん: Not available

- ふってん: 1000.7±65.0 °C at 760 mmHg

- フラッシュポイント: 559.0±34.3 °C

- 屈折率: 1.638

- ようかいど: DMF: 10 mg/mL, clear, colorless

- PSA: 226.48000

- LogP: -1.82630

- じょうきあつ: 0.0±0.3 mmHg at 25°C

4-Methylumbelliferyl Di-N-Acetyl-b-D-chitobiose セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- WGKドイツ:3

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 福カードFコード:10-21

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

4-Methylumbelliferyl Di-N-Acetyl-b-D-chitobiose 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1035015-25mg |

MUF-diNAG |

53643-12-2 | 98% | 25mg |

¥8190.00 | 2024-05-09 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci69134-5mg |

4-Methylumbelliferyl β-D-N,N'-diacetylchitobioside |

53643-12-2 | 98% | 5mg |

¥1947.00 | 2022-04-26 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-216939-5 mg |

4-Methylumbelliferyl β-D-N,N′-diacetylchitobioside, |

53643-12-2 | 5mg |

¥1,730.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-216939A-25 mg |

4-Methylumbelliferyl β-D-N,N′-diacetylchitobioside, |

53643-12-2 | 25mg |

¥6,656.00 | 2023-07-11 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci69134-1mg |

4-Methylumbelliferyl β-D-N,N'-diacetylchitobioside |

53643-12-2 | 98% | 1mg |

¥972.00 | 2022-04-26 | |

| TRC | M334420-10mg |

4-Methylumbelliferyl Di-N-Acetyl-b-D-chitobiose |

53643-12-2 | 10mg |

$379.00 | 2023-05-17 | ||

| TRC | M334420-2mg |

4-Methylumbelliferyl Di-N-Acetyl-b-D-chitobiose |

53643-12-2 | 2mg |

$144.00 | 2023-05-17 | ||

| TRC | M334420-50mg |

4-Methylumbelliferyl Di-N-Acetyl-b-D-chitobiose |

53643-12-2 | 50mg |

$ 1598.00 | 2023-09-07 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M94070-100mg |

4-Methylumbelliferyl N,N-diacetyl-β-D-chitobioside |

53643-12-2 | 100mg |

¥17428.0 | 2021-09-08 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci69134-10mg |

4-Methylumbelliferyl β-D-N,N'-diacetylchitobioside |

53643-12-2 | 98% | 10mg |

¥3292.00 | 2022-04-26 |

4-Methylumbelliferyl Di-N-Acetyl-b-D-chitobiose 関連文献

-

Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

-

Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819

-

Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577

-

Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

4-Methylumbelliferyl Di-N-Acetyl-b-D-chitobioseに関する追加情報

Introduction to 4-Methylumbelliferyl Di-N-Acetyl-β-D-Chitobiose (CAS No. 53643-12-2)

4-Methylumbelliferyl Di-N-Acetyl-β-D-Chitobiose, identified by its Chemical Abstracts Service (CAS) number 53643-12-2, is a specialized carbohydrate derivative that has garnered significant attention in the field of biomedical research and diagnostics. This compound is a fluorescent conjugate of chitobiose, a disaccharide derived from chitin, and 4-methylumbelliferyl, a fluorescent molecule widely used in molecular biology for its high sensitivity and specificity in detection applications.

The structural composition of 4-Methylumbelliferyl Di-N-Acetyl-β-D-Chitobiose makes it particularly useful as a substrate for various biological assays. The presence of the 4-methylumbelliferyl moiety allows for the detection of enzymatic activity involving chitinases and chitosanases, which are enzymes of considerable interest in both medical and industrial applications. These enzymes play crucial roles in processes such as wound healing, immune responses, and the degradation of chitin-based materials.

Recent advancements in the field of glycoscience have highlighted the importance of carbohydrate-based probes like 4-Methylumbelliferyl Di-N-Acetyl-β-D-Chitobiose. Research has demonstrated its efficacy in studying the interaction between carbohydrates and glycosyltransferases, which are enzymes involved in glycosylation processes essential for protein function and cellular communication. The fluorescence emitted upon hydrolysis by these enzymes provides a powerful tool for real-time monitoring of enzymatic reactions, enhancing our understanding of complex biological pathways.

In clinical diagnostics, 4-Methylumbelliferyl Di-N-Acetyl-β-D-Chitobiose has been employed in the development of rapid diagnostic tests for infectious diseases. Chitin and its derivatives are abundant in the cell walls of fungi and some bacteria, making this compound a valuable reagent for detecting pathogenic microorganisms. The fluorescence signal generated upon binding to bacterial or fungal chitinase offers a highly sensitive and specific detection method, potentially revolutionizing point-of-care diagnostics.

The compound's utility extends to research in nanotechnology and material science. Its ability to bind to chitin-based materials has been exploited in the development of smart materials that can respond to biological stimuli. For instance, hydrogels functionalized with 4-Methylumbelliferyl Di-N-Acetyl-β-D-Chitobiose have shown promise in drug delivery systems, where changes in enzymatic activity can trigger the release of therapeutic agents.

From an academic perspective, 4-Methylumbelliferyl Di-N-Acetyl-β-D-Chitobiose serves as an excellent educational tool for teaching carbohydrate chemistry and enzyme kinetics. Its well-defined structure and predictable reactivity make it an ideal candidate for undergraduate and graduate-level experiments. By incorporating this compound into laboratory curricula, educators can foster a deeper understanding of the role carbohydrates play in biological systems.

The synthesis of 4-Methylumbelliferyl Di-N-Acetyl-β-D-Chitobiose involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques has enabled researchers to modify the compound's structure further, leading to derivatives with enhanced properties. These modifications have broadened its applicability in fields such as bioimaging and biosensing.

One notable application is in the study of glycosylation disorders, where abnormal carbohydrate metabolism can lead to severe health conditions. By using 4-Methylumbelliferyl Di-N-Acetyl-β-D-Chitobiose as a diagnostic marker, researchers can identify patients with impaired glycosylation pathways more accurately. This has significant implications for early intervention and personalized medicine strategies.

The future prospects for 4-Methylumbelliferyl Di-N-Acetyl-β-D-Chitobiose are promising, with ongoing research exploring its potential in therapeutic applications. For instance, its ability to selectively interact with specific enzymes suggests it could be used to develop targeted therapies for diseases associated with abnormal carbohydrate metabolism. Additionally, its role in developing biosensors for environmental monitoring is being investigated, highlighting its versatility beyond biomedical applications.

In conclusion,4-Methylumbelliferyl Di-N-Acetyl-β-D-Chitobiose (CAS No. 53643-12-2) is a multifaceted compound with significant implications across multiple scientific disciplines. Its unique properties make it an invaluable tool for research into enzyme activity, diagnostics, material science, and beyond. As our understanding of carbohydrates continues to evolve,4-Methylumbelliferyl Di-N-Acetyl-β-D-Chitobiose will undoubtedly remain at the forefront of scientific innovation.

53643-12-2 (4-Methylumbelliferyl Di-N-Acetyl-b-D-chitobiose) 関連製品

- 9001-67-6(Neuraminidase (9CI, ACI))

- 37067-30-4(4-Methylumbelliferyl 2-Acetamido-2-deoxy-b-D-glucopyranoside)

- 36476-29-6(4-Methylumbelliferyl 2-Acetamido-2-deoxy-b-D-galactopyranoside)

- 1216835-39-0(N-(4-methoxyphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide)

- 1803898-73-8(5-Bromo-2-chloro-6-cyano-1H-benzimidazole)

- 1397685-06-1(2-Oxo-2-phenylethyl 3,4-diaminobenzoate)

- 1181033-34-0(Methanone, [4-[(methylsulfonyl)methyl]phenyl]-4-morpholinyl-)

- 2025755-05-7(5-methyl-1-(1-methyl-1H-imidazol-5-yl)methyl-1H-pyrazol-3-amine)

- 1540803-19-7(2-2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-ylacetic acid)

- 516461-42-0(2-({1-phenyl-1H-pyrazolo3,4-dpyrimidin-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide)